molecular formula C14H13N3O2 B3023046 2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione CAS No. 701899-63-0

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione

Cat. No. B3023046
CAS RN: 701899-63-0
M. Wt: 255.27 g/mol
InChI Key: QTGYNKYZRZATJB-UHFFFAOYSA-N
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Description

“2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione” is a chemical compound with the CAS Number: 701899-63-0 . It has a molecular weight of 255.28 . The compound is a white to off-white solid .


Molecular Structure Analysis

The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . The InChI Code for this compound is 1S/C14H13N3O2/c1-9-15-8-10 (16-9)6-7-17-13 (18)11-4-2-3-5-12 (11)14 (17)19/h2-5,8H,6-7H2,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

This compound is a white to off-white solid . It should be stored in a refrigerator .

Scientific Research Applications

Safety and Hazards

The compound has been classified under the GHS07 pictogram . The signal word for this compound is “Warning” and the precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

Target of Action

It’s known that imidazole derivatives, which this compound is a part of, have a broad range of biological activities . They can interact with various targets, leading to different biological responses such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Mode of Action

Imidazole derivatives are known to interact with their targets in various ways, leading to different biological responses . The specific interactions and resulting changes would depend on the particular target and the biological context.

Biochemical Pathways

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may influence multiple biochemical pathways, with downstream effects varying based on the specific pathway and biological context.

Result of Action

Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have diverse effects at the molecular and cellular levels.

properties

IUPAC Name

2-[2-(2-methyl-1H-imidazol-5-yl)ethyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-9-15-8-10(16-9)6-7-17-13(18)11-4-2-3-5-12(11)14(17)19/h2-5,8H,6-7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGYNKYZRZATJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(N1)CCN2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Methyl-1H-imidazol-5-yl)ethyl)isoindoline-1,3-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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